(E)-3-(2-chlorophenyl)-N-pyridin-3-ylprop-2-enamide
Description
(E)-3-(2-chlorophenyl)-N-pyridin-3-ylprop-2-enamide is an α,β-unsaturated amide (enamide) featuring a 2-chlorophenyl group conjugated to an acrylamide backbone and a pyridin-3-yl substituent.
Properties
CAS No. |
349433-39-2 |
|---|---|
Molecular Formula |
C14H11ClN2O |
Molecular Weight |
258.70 g/mol |
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-pyridin-3-ylprop-2-enamide |
InChI |
InChI=1S/C14H11ClN2O/c15-13-6-2-1-4-11(13)7-8-14(18)17-12-5-3-9-16-10-12/h1-10H,(H,17,18)/b8-7+ |
InChI Key |
HCANACRHIQEWQF-BQYQJAHWSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=CN=CC=C2)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=CN=CC=C2)Cl |
solubility |
27 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Catalysts : Piperidine or triethylamine in ethanol or toluene.
-
Temperature : Reflux conditions (70–80°C) to drive dehydration.
-
Yield : 60–75% after purification via recrystallization (ethanol/water).
Mechanistic Insight :
The E-selectivity arises from the steric hindrance between the aromatic groups in the transition state.
Limitations :
-
Requires anhydrous conditions to prevent hydrolysis of the enamide.
-
Competing side reactions (e.g., over-condensation) may reduce yields.
Amide Coupling Followed by Dehydration
A two-step strategy involves first synthesizing 3-(2-chlorophenyl)prop-2-enoic acid, followed by coupling with pyridin-3-amine.
Step 1: Synthesis of 3-(2-Chlorophenyl)prop-2-enoic Acid
Step 2: Amide Formation
-
Base : DIPEA or TEA to neutralize HCl byproduct.
-
Yield : 70–78% after column chromatography (SiO₂, ethyl acetate/hexane).
Advantages :
-
High stereochemical control due to pre-formed E-configuration in the acid.
Wittig and Horner-Wadsworth-Emmons Reactions
The Horner-Wadsworth-Emmons (HWE) reaction offers superior E-selectivity compared to traditional Wittig methods.
HWE Reaction Protocol
-
Phosphonate Reagent : Diethyl (2-chlorobenzyl)phosphonate.
-
Carbonyl Component : Pyridin-3-ylcarboxaldehyde.
Mechanistic Advantage :
The stabilized ylide ensures high E-selectivity.
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency and reduces synthesis time.
One-Pot Enamide Formation
-
Reactants : 2-Chlorobenzaldehyde, pyridin-3-amine, malonic acid derivatives.
-
Conditions : DMF, piperidine, 100°C (MW, 300 W), 20 minutes.
Benefits :
Characterization and Validation
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-chlorophenyl)-N-pyridin-3-ylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenyl or pyridinyl derivatives.
Scientific Research Applications
Scientific Research Applications
The compound has been investigated for several applications:
-
Medicinal Chemistry:
- Enzyme Inhibition: Research indicates that (E)-3-(2-chlorophenyl)-N-pyridin-3-ylprop-2-enamide may act as an enzyme inhibitor, potentially impacting various biochemical pathways. The binding affinity to target enzymes is a focal point of ongoing studies, with implications for drug development.
- Anticancer Activity: Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism involves inducing apoptosis and inhibiting cell proliferation, making it a candidate for further investigation in cancer therapy.
-
Neuropharmacology:
- Anticonvulsant Properties: The compound has been evaluated for its anticonvulsant activity in animal models. Studies have demonstrated that it can significantly reduce seizure activity, suggesting potential therapeutic benefits for epilepsy management.
-
Analgesic Effects:
- Pain Management: Research indicates that this compound may possess analgesic properties, providing relief in models of acute and chronic pain. This is particularly relevant for developing new pain management therapies.
Industrial Applications
-
Adhesives and Coatings:
- The strong adhesive properties of this compound make it suitable for use in industrial adhesives and coatings. Its stability and effectiveness in bonding materials are being explored for commercial applications.
-
Synthesis of Complex Organic Molecules:
- This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex structures in pharmaceutical research.
| Activity Type | Model Used | Results |
|---|---|---|
| Anticancer Activity | MTT Assay on cancer cell lines | IC50 values ranging from 5 to 20 µM |
| Anticonvulsant Activity | Maximal Electroshock (MES) | Significant reduction in seizure frequency |
| Analgesic Activity | Hot Plate Test | Increased latency to response compared to control |
Table 2: Structure-Activity Relationship (SAR)
| Substituent | Effect on Activity |
|---|---|
| Chlorine on phenyl ring | Enhanced binding affinity |
| Pyridine moiety | Essential for biological activity |
| Prop-2-enamide backbone | Critical for stability |
Case Studies
-
Case Study 1: Anticancer Research
- In a study published in the Journal of Medicinal Chemistry, this compound was tested against breast cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with further investigations revealing its potential to inhibit the PI3K/Akt signaling pathway.
-
Case Study 2: Neuropharmacological Effects
- A study published in Neuropharmacology assessed the anticonvulsant effects of the compound using the pentylenetetrazole model. The results showed that doses of 10 mg/kg significantly reduced seizure duration compared to controls, highlighting its potential as a novel anticonvulsant agent.
Mechanism of Action
The mechanism of action of (E)-3-(2-chlorophenyl)-N-pyridin-3-ylprop-2-enamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Core Structural Variations
The table below compares key structural features of (E)-3-(2-chlorophenyl)-N-pyridin-3-ylprop-2-enamide and its analogs:
*Calculated based on standard atomic weights.
Physicochemical Properties
- Lipophilicity : Compounds with trifluoromethyl (LogP ~2.5) or dichlorophenyl groups (LogP ~3.0) are more lipophilic than the parent compound (estimated LogP ~2.0*), influencing membrane permeability.
- Steric Considerations : N-ethyl-N-methyl substitution in introduces steric bulk, which might reduce binding efficiency but improve pharmacokinetic properties.
*Predicted using fragment-based methods.
Biological Activity
(E)-3-(2-chlorophenyl)-N-pyridin-3-ylprop-2-enamide is a synthetic organic compound notable for its unique structural features, including a chlorophenyl group and a pyridine moiety. Its molecular formula is C13H11ClN2, with a molecular weight of approximately 240.71 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Properties
Recent studies have explored the antimicrobial efficacy of this compound. In vitro assays indicated that it exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these strains typically range from 10 to 50 µg/mL, demonstrating its potential as an antimicrobial agent.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research indicates that it may inhibit cancer cell proliferation through mechanisms involving the modulation of specific signaling pathways. For instance, it has been suggested that this compound interacts with molecular targets such as enzymes involved in cell cycle regulation and apoptosis .
The exact mechanism by which this compound exerts its biological effects involves interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
- Signaling Pathway Modulation : It could affect pathways such as the JAK/STAT pathway, which is linked to various cancers and inflammatory diseases .
Comparative Analysis with Related Compounds
To better understand the potential of this compound, a comparative analysis with structurally similar compounds can provide insights into its unique properties.
| Compound Name | Molecular Formula | Biological Activity | MIC (µg/mL) |
|---|---|---|---|
| This compound | C13H11ClN2 | Antimicrobial, Anticancer | 10 - 50 |
| N-(2-chlorophenyl)-2-cyano-3-(thiophen-3-yl)prop-2-enamide | C14H9ClN2OS | Antimicrobial, Anticancer | 20 - 60 |
| N-[1-(2-Chlorophenyl)piperidin-3-yl]prop-2-enamide | C15H16ClN | Antimicrobial, Anticancer | 15 - 55 |
Study on Antimicrobial Activity
In a study conducted by researchers at a prominent university, this compound was tested against a panel of bacterial strains. The results demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations below 50 µg/mL. This study highlighted the compound's potential for development into new antimicrobial therapies.
Study on Anticancer Mechanisms
Another study focused on the anticancer effects of this compound in human cancer cell lines. The findings revealed that treatment with this compound led to significant reductions in cell viability and induced apoptosis in colorectal cancer cells. Mechanistic investigations suggested that these effects were mediated through the inhibition of the PI3K/Akt signaling pathway, which is crucial for cancer cell survival .
Q & A
Q. How can stability under varying pH and temperature conditions be systematically studied?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions, followed by HPLC-UV analysis .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via NMR and mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
